3,4-Diaminothiophene Dihydrochloride

Description

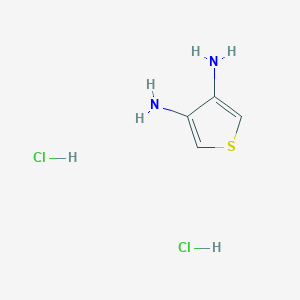

Structure

2D Structure

Properties

IUPAC Name |

thiophene-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOMCXNLLLICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507542 | |

| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90069-81-1 | |

| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-3,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Diaminothiophene Dihydrochloride CAS number

An In-Depth Technical Guide to 3,4-Diaminothiophene Dihydrochloride (CAS: 90069-81-1) for Advanced Research Applications

Introduction

This compound (CAS No. 90069-81-1) is a highly reactive and versatile heterocyclic building block of significant interest to the scientific community.[1] As a stable salt of the otherwise labile 3,4-diaminothiophene free base, this compound serves as a crucial precursor in the synthesis of a wide array of advanced functional materials and complex organic molecules. Its utility spans from the development of novel conductive polymers and organic semiconductors for electronic applications to the construction of unique scaffolds for medicinal chemistry and drug discovery.[2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, handling, and core applications, designed for researchers, chemists, and materials scientists seeking to leverage its unique reactivity.

Physicochemical Profile & Structural Elucidation

The dihydrochloride salt form is essential for the compound's bench-top stability. The free diamine is highly susceptible to oxidation and polymerization due to the electron-rich nature of the thiophene ring substituted with two powerful electron-donating amino groups. The protonation of these amino groups in the dihydrochloride salt significantly reduces this electron density, thereby enhancing stability and shelf-life.

Core Properties

All quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 90069-81-1 | [4][5][6] |

| Molecular Formula | C₄H₆N₂S·2HCl (or C₄H₈Cl₂N₂S) | [1][4][5] |

| Molecular Weight | 187.09 g/mol | [4][5] |

| Appearance | White to grey or brown crystalline powder | [7][8] |

| Melting Point | >150 °C | [8] |

| Solubility | Soluble in water and Dimethyl Sulfoxide (DMSO) | [7] |

| Storage Conditions | 2-8 °C, under inert atmosphere, protected from light | [7][8] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are outlined below.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Thiophene Protons (H-2, H-5) | δ ≈ 6.95 ppm (singlet, 2H) in DMSO-d₆ | The two protons on the thiophene ring are chemically equivalent due to the molecule's symmetry. The singlet multiplicity indicates no adjacent protons. The downfield shift is characteristic of aromatic protons.[4] |

| Ammonium Protons (-NH₃⁺) | Broad signal, δ > 8.0 ppm | The protons on the ammonium groups are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent. | |

| ¹³C NMR | Thiophene Carbons (C-2, C-5) | δ ≈ 110-120 ppm | These carbons are bonded to hydrogen and are typical for substituted thiophene rings. |

| Thiophene Carbons (C-3, C-4) | δ ≈ 125-135 ppm | These carbons are bonded to the electron-withdrawing ammonium groups, causing a downfield shift relative to the C-2/C-5 positions. | |

| FTIR | N-H Stretch (Ammonium) | 3200-2800 cm⁻¹ (broad) | Characteristic broad absorption for the N-H stretching vibrations in an ammonium salt. |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Typical stretching frequency for C-H bonds on an aromatic ring. | |

| C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | Skeletal vibrations of the thiophene ring. | |

| C-S Stretch | 700-600 cm⁻¹ | Characteristic vibration for the carbon-sulfur bond within the thiophene ring. |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the reduction of an appropriate dinitrothiophene precursor. This approach is favored because it directly yields the stable dihydrochloride salt, bypassing the isolation of the unstable free diamine.

Synthetic Workflow: Reduction of Dinitrothiophene

A common and reliable method involves the reduction of 2,5-dibromo-3,4-dinitrothiophene using a metal reductant, such as tin (Sn), in the presence of concentrated hydrochloric acid.[4] This one-pot reaction achieves both the reduction of the nitro groups to amines and the simultaneous formation of the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Protocol: Laboratory-Scale Synthesis

This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood.[4]

-

Reaction Setup: To a flask containing 2,5-dibromo-3,4-dinitrothiophene (1.0 eq), add 12 N concentrated hydrochloric acid (approx. 6 mL per mmol of starting material) while maintaining the temperature at 0 °C with an ice bath.

-

Reduction: Slowly add tin (Sn) powder (7.1 eq) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white to grey solid under vacuum to yield this compound. Purity can be assessed by ¹H NMR and HPLC.

Handling, Storage, and Safety (EHS Protocol)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification and Mitigation

The compound is classified as acutely toxic and can cause severe eye damage.[5] The primary hazards and required personal protective equipment (PPE) are summarized below.

| Hazard Class (GHS) | Code | Description | Required PPE |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | Chemical-resistant gloves, Lab coat |

| Serious Eye Damage | H318 | Causes serious eye damage | Chemical safety goggles, Face shield |

| Skin Sensitization | H317 | May cause an allergic skin reaction | Chemical-resistant gloves, Lab coat |

Safe Handling Workflow

The following workflow ensures minimal exposure and preserves the integrity of the compound.

Caption: Condensation reaction to form a thieno[3,4-b]pyrazine core.

Workflow Example: Synthesis of a Thieno[3,4-b]pyrazine Derivative

-

Neutralization: Suspend this compound (1.0 eq) in ethanol. Add a base (e.g., triethylamine, 2.2 eq) to neutralize the salt and liberate the free diamine in situ.

-

Condensation: Add the 1,2-dicarbonyl compound (e.g., 2,3-butanedione, 1.0 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the pure thieno[3,4-b]pyrazine derivative.

Medicinal Chemistry & Drug Discovery

The thiophene nucleus is a well-known bioisostere for the benzene ring and is present in numerous approved drugs. [3]The 1,2-diamine functionality on the thiophene core allows for the rapid construction of fused heterocyclic systems, such as thienopyrimidines or thienodiazepines, which are privileged scaffolds in drug discovery. This enables medicinal chemists to explore novel chemical space efficiently.

Caption: Diverse scaffolds from a common precursor in drug discovery.

Conclusion

This compound is a cornerstone synthetic intermediate whose value lies in its combination of a stable, handleable form and high reactivity upon demand. Its ability to serve as a precursor to electronically active thieno[3,4-b]pyrazines makes it indispensable for materials science, while its capacity for building diverse fused heterocyclic systems ensures its continued relevance in medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in advanced research and development.

References

- Kenning, D. D.; Mitchell, K. A.; Calhoun, T. R.; Funfar, M. R.; Sattler, D. J.; Rasmussen, S. C. Thieno[3,4-b]pyrazines: synthesis, structure, and reactivity. The Journal of Organic Chemistry, 2002, 67(25), 9073–9076.

- PubChem. This compound. National Center for Biotechnology Information.

- ResearchGate. Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity.

- ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.

- Shaikh, J. U.; et al. Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 2018, 12(1), 69.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 90069-81-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thieno[3,4-b]pyrazines: synthesis, structure, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Diaminothiophene Dihydrochloride: Properties, Synthesis, and Applications

Abstract: 3,4-Diaminothiophene Dihydrochloride is a pivotal heterocyclic building block, instrumental in the advancement of materials science and medicinal chemistry. Its unique structure, featuring a thiophene core functionalized with two vicinal amino groups, imparts a rich reactivity profile that is harnessed for the synthesis of conjugated polymers, advanced dyes, and pharmacologically relevant scaffolds. This guide provides a comprehensive technical overview of its chemical properties, spectral characteristics, synthesis, and core applications, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Physicochemical & Structural Properties

This compound is typically a gray or brown crystalline powder.[1][2] As a dihydrochloride salt, it exhibits good solubility in polar solvents like water and dimethyl sulfoxide (DMSO), which facilitates its use in various reaction conditions.[1][3] The compound is relatively stable under recommended storage conditions, though it should be handled under an inert atmosphere as aromatic amines can be susceptible to oxidation.[2][3]

Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | thiophene-3,4-diamine;dihydrochloride | [4] |

| CAS Number | 90069-81-1 | [3][4][5] |

| Molecular Formula | C₄H₆N₂S·2HCl (or C₄H₈Cl₂N₂S) | [4][5] |

| Molecular Weight | 187.09 g/mol | [4][5] |

| Appearance | Gray or brown crystalline powder | [1][2][3] |

| Melting Point | >150 °C (decomposes) | [2][3] |

| Solubility | Soluble in DMSO and water | [1][3] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [2][3] |

Spectral Characterization Profile (Predicted)

While empirical spectral data for this specific salt is not widely published, a competent chemist can predict the key features based on its structure. These predictions are crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect two primary signals. The two equivalent protons on the thiophene ring (H-2 and H-5) would appear as a singlet in the aromatic region, likely between 6.5 and 7.5 ppm. Due to the electron-donating nature of the amino groups, this signal would be upfield relative to unsubstituted thiophene. The protons of the ammonium groups (-NH₃⁺) would likely appear as a broad singlet far downfield, potentially > 8 ppm, due to the acidic nature and exchange with any trace water.

-

¹³C NMR Spectroscopy: The spectrum will show two distinct signals for the thiophene ring carbons. The carbons bearing the amino groups (C-3 and C-4) would be significantly shielded and appear in the range of 135-150 ppm. The unsubstituted carbons (C-2 and C-5) would appear further upfield, typically in the 110-125 ppm range.[6][7]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 2500-3000 cm⁻¹ range, characteristic of the N-H stretching in an amine salt. C-H stretching for the aromatic thiophene ring would be observed around 3100 cm⁻¹. N-H bending vibrations would appear in the 1500-1600 cm⁻¹ region, while C=C stretching of the thiophene ring would be found around 1400-1500 cm⁻¹.

Synthesis, Reactivity, and Mechanistic Insights

Synthesis

A common laboratory-scale synthesis of 3,4-diaminothiophene derivatives originates from 2,5-dibromo-3,4-dinitrothiophene. This precursor undergoes reduction of the nitro groups to amines, often using a reducing agent like iron powder in an acidic medium, followed by subsequent steps to yield the target diamine.[8]

Core Reactivity: Condensation with 1,2-Dicarbonyls

The most significant and widely exploited reactivity of this compound is its role as a synthon for building fused heterocyclic systems. The vicinal diamine arrangement is perfectly suited for condensation reactions with 1,2-dicarbonyl compounds (α-diketones) to form thieno[3,4-b]pyrazines.[3][5] This reaction is a cornerstone for the creation of low band gap materials essential for organic electronics.

The mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbons, followed by dehydration to form the stable, aromatic pyrazine ring fused to the thiophene core. This reaction is typically acid- or base-catalyzed and driven to completion by heating.

Below is a diagram illustrating this pivotal condensation reaction.

Caption: Condensation of 3,4-diaminothiophene with a 1,2-dicarbonyl.

Key Applications in Research and Development

The unique electronic properties of the thiophene ring, combined with the versatile reactivity of the diamine functionality, make this compound a valuable precursor in several high-tech fields.

-

Organic Electronics: As a monomer, 3,4-diaminothiophene is a critical component in the synthesis of conductive polymers.[9] The resulting poly(3,4-diaminothiophene) and its derivatives are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and as channel materials in organic field-effect transistors (OFETs).[1][2] The nitrogen atoms in the polymer backbone can be used to tune the electronic properties and provide sites for further functionalization.

-

Thermoelectric Materials: Thieno[3,4-b]pyrazines, synthesized from this diamine, are a class of materials studied for their thermoelectric properties, which involve converting heat energy into electrical energy.[1][2]

-

Dye Synthesis: The extended π-conjugated systems formed from this precursor are chromophoric, making it a useful intermediate in the synthesis of specialized dyes and pigments with high lightfastness.

-

Medicinal Chemistry: The thiophene nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. Diaminothiophene derivatives have been explored as precursors for novel compounds with potential anticancer, antimicrobial, and antithrombin activities.[10][11]

Experimental Protocol: Synthesis of 2,3-Diphenylthieno[3,4-b]pyrazine

This protocol details a representative synthesis leveraging the core reactivity of this compound.

Objective: To synthesize 2,3-diphenylthieno[3,4-b]pyrazine via condensation.

Materials:

-

This compound (1.0 eq)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)

-

Ethanol (Anhydrous)

-

Triethylamine (or another suitable base, ~2.2 eq)

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and heat source

Methodology:

-

Neutralization (In Situ):

-

Rationale: The starting material is a dihydrochloride salt. The free diamine is required for the nucleophilic attack, so a base is added to neutralize the HCl.

-

Procedure: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous ethanol. Stir to dissolve/suspend. Add triethylamine dropwise and stir the mixture for 20-30 minutes at room temperature.

-

-

Condensation Reaction:

-

Rationale: The condensation reaction requires energy to overcome the activation barrier and to drive off the water byproduct. Refluxing in ethanol provides the necessary thermal energy.

-

Procedure: Add benzil to the flask. Equip the flask with a condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

Rationale: The product is typically a solid with lower solubility in ethanol than the reactants, especially upon cooling. Washing removes residual salts and unreacted starting materials.

-

Procedure: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the crude product sequentially with cold ethanol and then water.

-

-

Drying and Characterization:

-

Rationale: The final product must be thoroughly dried to remove solvents before characterization and determination of yield.

-

Procedure: Dry the purified solid under vacuum. Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

-

The workflow for this synthesis is visualized below.

Caption: Workflow for synthesizing a thieno[3,4-b]pyrazine derivative.

Safety, Handling, and Storage

Trustworthiness through Safety: A thorough understanding of the hazards is paramount for safe and reproducible experimentation.

-

Hazard Identification: this compound is classified as hazardous. It is toxic if swallowed (H301), may cause an allergic skin reaction (H317), and causes serious eye damage (H318).[4]

-

Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Avoid breathing dust.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2][3] Recommended storage is refrigerated between 2-8°C under an inert atmosphere.[2][3]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[12][13]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.[12][13]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]

-

Conclusion

This compound stands out as a highly versatile and reactive intermediate. Its value is firmly established in the synthesis of fused heterocyclic systems that are at the forefront of organic electronic materials research. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for any scientist looking to innovate and succeed in this exciting field.

References

- Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]

- Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. MDPI. [Link]

- Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated m

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

- Synthesis of Thieno[3,4-b]pyrazine-Based and 2,1,3-Benzothiadiazole-Based Donor−Acceptor Copolymers and their Application in Photovoltaic Devices.

- Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evalu

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- Condensation reactions in thiophene synthesis.

- This compound. MySkinRecipes. [Link]

- Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 3. Enhancing activity by imposing conformational restriction in the C-4" side chain. PubMed. [Link]

- 13C NMR Chemical Shifts.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- This compound | C4H8Cl2N2S | CID 12707342. PubChem. [Link]

- thiophene-3,4-diamine dihydrochloride. ChemBK. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. This compound CAS#: 90069-81-1 [m.chemicalbook.com]

- 4. This compound | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. web.pdx.edu [web.pdx.edu]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 3,4-Diaminothiophene Dihydrochloride: Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core molecular structure, physicochemical properties, synthesis, and critical applications of 3,4-Diaminothiophene Dihydrochloride, a pivotal heterocyclic building block in the advancement of organic electronics.

Introduction: The Versatile Thiophene Core

This compound (CAS No. 90069-81-1) is a highly functionalized thiophene derivative that has garnered significant attention as a monomer and synthetic intermediate.[1][2] Its unique structure, featuring a sulfur-containing aromatic ring with vicinal diamine functionalities, makes it an essential precursor for a new generation of conductive polymers and organic electronic materials. The dihydrochloride salt form enhances the compound's stability and shelf-life, addressing the inherent reactivity of the free diamine, which is crucial for consistent experimental outcomes and scalability.

Molecular Structure and Physicochemical Properties

Core Structural Analysis

The foundational structure of this molecule is a five-membered thiophene ring. The key feature is the presence of two amino groups (-NH₂) attached to adjacent carbon atoms at the C3 and C4 positions. This vicinal diamine arrangement is the primary source of the molecule's high reactivity and utility. In its commercially available and most commonly used form, the amino groups are protonated by hydrochloric acid to form a more stable dihydrochloride salt (-NH₃⁺Cl⁻). This salt configuration prevents oxidative degradation and unwanted side reactions, ensuring the integrity of the monomer prior to polymerization or further functionalization.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, highlighting the protonated amine groups and their relationship to the thiophene ring.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 90069-81-1 | [1][3][4] |

| Molecular Formula | C₄H₈Cl₂N₂S | [2][3][4] |

| Molecular Weight | 187.09 g/mol | [2][3][5] |

| Appearance | Grey to brown crystalline powder | [2] |

| Melting Point | >150 °C | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, keep in dark place | [2] |

Synthesis and Reactivity

Synthetic Rationale and Workflow

The synthesis of this compound typically involves the reduction of a dinitro-thiophene precursor. This established route provides high yields and a relatively straightforward purification process. The choice of a potent reducing agent in an acidic medium is causal to the direct formation of the stable dihydrochloride salt.

Caption: Condensation reaction forming the core thienopyrazine structure.

Specific Applications

-

Organic Field-Effect Transistors (OFETs): It is a synthetic intermediate for materials like Arylenediimide-thiophene derivatives, which are used as n-channel semiconductors in OFETs. [2]* Thermoelectric Devices: The resulting thieno[3,4-b]pyrazine polymers exhibit promising thermoelectric properties, enabling the conversion of waste heat into electrical energy. [1][2]* Organic Photovoltaics (OPVs): Its derivatives are used to create low band gap materials that can efficiently absorb solar radiation, making them suitable for the active layer in solar cells. [2]* Sensors: The ability to form stable, conductive films allows for its use in chemical sensors and biosensors.

Safety and Handling

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H301: Toxic if swallowed [3]* H317: May cause an allergic skin reaction [3]* H318: Causes serious eye damage [3] Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) under an inert atmosphere to prevent degradation. [2]

Conclusion

This compound is more than just a chemical compound; it is an enabling building block for the future of organic electronics. Its robust synthesis, well-defined structure, and versatile reactivity provide a reliable platform for the rational design of novel materials. For researchers and developers in materials science, understanding the fundamental properties and handling of this key intermediate is the first step toward innovating in the fields of flexible electronics, energy harvesting, and advanced sensor technologies.

References

- This compound synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/90069-81-1.htm

- This compound | C4H8Cl2N2S | CID 12707342. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12707342

- Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6980918/

- This compound CAS#: 90069-81-1. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6473136.htm

- This compound, 96%. Thermo Scientific Chemicals. URL: https://www.thermofisher.com/chemical-product/A32589.html

- CAS 90069-81-1 this compound. Alfa Chemistry. URL: https://www.alfa-chemistry.com/cas_90069-81-1.htm

- This compound. CymitQuimica. URL: https://www.cymitquimica.com/en/3-4-diaminothiophene-dihydrochloride-90069-81-1

- This compound 90069-81-1. Tokyo Chemical Industry. URL: https://www.tcichemicals.com/IN/en/p/D2378

- Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/16490013/

Sources

- 1. This compound CAS#: 90069-81-1 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

Introduction: The Significance of a Core Heterocyclic Building Block

An In-depth Technical Guide to the Physical Properties of 3,4-Diaminothiophene Dihydrochloride

This compound is a pivotal intermediate compound, particularly within the fields of materials science and drug development. Its thiophene core, functionalized with two amine groups, provides a versatile scaffold for the synthesis of advanced organic materials. Primarily, it serves as a critical precursor for creating thieno[3,4-b]pyrazine-based structures, which are integral to the development of conductive polymers, organic field-effect transistors (OFETs), and materials with low band gaps for organic photovoltaic applications.[1][2][3] Understanding the fundamental physical properties of this dihydrochloride salt is not merely an academic exercise; it is a prerequisite for its effective handling, reaction optimization, and the ultimate performance of the resulting high-value materials.

This guide, prepared from the perspective of a senior application scientist, provides a detailed examination of the core physical characteristics of this compound. We will move beyond simple data presentation to explore the causality behind its properties and the methodologies used for their validation, ensuring a robust and reliable foundation for researchers and developers.

Core Physical and Chemical Properties

The primary physical and chemical identifiers for this compound are summarized below. These properties form the foundational data set for any researcher working with this compound.

| Property | Value | Source(s) |

| CAS Number | 90069-81-1 | [1][4][5][6][7] |

| Molecular Formula | C₄H₈Cl₂N₂S | [4][7][8] |

| Molecular Weight | 187.08 g/mol | [6][8] |

| Appearance | White to light yellow or grey to brown crystalline powder. | [1][6][7][8][9] |

| Melting Point | >150°C | [1][3] |

| Purity (Typical) | ≥95-98% (by HPLC) | [6][7][8] |

| IUPAC Name | thiophene-3,4-diamine;dihydrochloride | [4][7][8] |

Solubility and Stability Profile: A Guide to Handling and Storage

Solubility Insights

The dihydrochloride salt form of 3,4-diaminothiophene significantly influences its solubility profile. The presence of the charged ammonium groups renders the molecule highly polar.

-

High Solubility: The compound exhibits high solubility in water.[9] It is also soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][9]

-

Rationale for Solvent Choice: For synthetic applications, DMSO is often a preferred solvent as it readily dissolves the salt while being compatible with a wide range of subsequent reaction conditions. For analytical purposes, such as NMR, deuterated DMSO (DMSO-d₆) is an excellent choice due to its high dissolving power for polar analytes.

Stability and Recommended Storage

The stability of this compound is a critical parameter for ensuring its integrity and reactivity. The amine functional groups are susceptible to oxidation, which can lead to discoloration (from white/yellow to brown) and the formation of impurities.

-

Key Sensitivities: The compound is known to be sensitive to air and heat.[6]

-

Authoritative Storage Protocol: To mitigate degradation, a multi-faceted storage approach is essential. The consensus from suppliers and safety data indicates the material must be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][6] Furthermore, it should be kept in a dark place and refrigerated at temperatures between 2-8°C.[1][3][6] The influence of light and temperature on the stability of related phenolic and amine-containing compounds is well-documented, with lower temperatures and dark conditions significantly preserving compound integrity over time.[10]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information.

-

¹H NMR: In DMSO-d₆, the molecule exhibits a characteristically simple spectrum. A single peak (singlet) is observed at approximately 6.95 ppm, which integrates to 2H.[11]

-

Expert Interpretation: The appearance of a singlet for the two thiophene ring protons is a direct consequence of the molecule's symmetry. The 3,4-substitution pattern results in a chemical and magnetic equivalence of the protons at the 2- and 5-positions. The amine protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe or integrate reliably.

-

-

¹³C NMR: While specific data is less commonly published on supplier sheets, one would expect to see two distinct signals for the thiophene ring carbons, again due to the molecule's symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. A conforming spectrum for this compound will exhibit characteristic absorption bands.[7][8]

-

Expected Vibrational Modes:

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the ammonium (N⁺-H) groups.

-

C-H Stretching: A peak around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations of the thiophene ring.[12]

-

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.[13]

-

C-S Stretching: The C-S bond within the thiophene ring gives rise to weaker absorptions, often found in the 600-800 cm⁻¹ range.[13]

-

Methodologies for Physical Property Determination

To ensure the trustworthiness of experimental results, protocols must be robust and self-validating. The following section details standard methodologies for characterizing this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing the purity of this compound.[6][7] This protocol describes a general-purpose reverse-phase method.

Causality: A reverse-phase C18 column is chosen for its versatility in retaining and separating polar to moderately nonpolar compounds. The mobile phase, a mixture of an aqueous buffer (like formic acid in water for pH control) and an organic solvent (acetonitrile), is selected to elute the highly polar dihydrochloride salt with good peak shape. UV detection is ideal as the thiophene ring is a strong chromophore.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 0.5 mg/mL stock solution.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Data Analysis: Integrate the peak area of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol outlines the steps for preparing and acquiring an NMR spectrum for structural verification.

Causality: DMSO-d₆ is the solvent of choice due to the compound's high solubility and the solvent's convenient residual peak for referencing (¹H ≈ 2.50 ppm). A standard 5 mm NMR tube is used for routine analysis on most spectrometers.

Step-by-Step Methodology:

-

Sample Preparation: Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum, typically with 16-64 scans.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

Analysis: Confirm the presence of a singlet around 6.95 ppm.

Caption: Standard workflow for NMR sample prep and analysis.

Conclusion

This compound is a compound whose utility is directly tied to its physical properties. Its high polarity, defined solubility profile, and sensitivity to environmental factors like air and heat are critical considerations for any researcher. The methodologies outlined in this guide—from HPLC for purity validation to NMR and IR for structural confirmation—provide a reliable framework for characterizing this essential building block. By understanding and applying these principles, scientists can ensure the quality and consistency of their starting material, paving the way for successful innovation in the synthesis of next-generation organic electronic materials.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemBK. (2024). thiophene-3,4-diamine dihydrochloride.

- MySkinRecipes. (n.d.). This compound.

- Fisher Scientific. (n.d.). This compound 98.0+%.

- Reich, H. J. (n.d.). Tables For Organic Structure Analysis.

- Sone, C., & Natsuki, Y. (1955). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- Seedchem. (n.d.). This compound.

- PubChem. (n.d.). 3,4-Diaminotoluene. National Center for Biotechnology Information.

- NIST. (n.d.). Thiophene. NIST Chemistry WebBook.

- Trissel, L. A., & Zhang, Y. (2001). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 5(1), 64–66.

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- Karmakar, S., & Datta, A. (2012). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.

- VPL. (n.d.). Thiophene (C4H4S).

- Ali, A., Chong, C. H., Mah, S. H., Chua, L. S., Thomas, C., & Chua, B. L. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules (Basel, Switzerland), 23(2), 484.

Sources

- 1. This compound CAS#: 90069-81-1 [chemicalbook.com]

- 2. This compound | 90069-81-1 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 90069-81-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3,4-Diaminothiophene Dihydrochloride

This guide provides a comprehensive technical overview of the solubility of 3,4-Diaminothiophene Dihydrochloride, a critical parameter for its application in research and development. Given the scarcity of published quantitative solubility data, this document focuses on the foundational principles governing its solubility and presents a robust, field-proven methodology for its empirical determination. This approach empowers researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific experimental contexts.

Introduction: The Significance of this compound and its Solubility

This compound is a vital heterocyclic building block in medicinal chemistry and materials science.[1][2] Its thiophene core is a recognized "privileged scaffold," capable of interacting with a diverse range of biological targets, while the diamino functional groups provide reactive sites for synthesizing more complex molecules, such as thieno[3,4-b]pyrazines for thermoelectric applications and conductive polymers.[3][4][5]

The solubility of this compound is a pivotal physicochemical property that dictates its utility. In drug development, solubility profoundly influences bioavailability, formulation strategies, and pharmacokinetic profiles.[6][7] In materials science, controlling solubility is essential for solution-phase processing, thin-film deposition, and the synthesis of high-quality polymers. As a dihydrochloride salt, its solubility is intrinsically linked to the properties of the chosen solvent system, particularly pH and polarity. This guide provides the necessary framework for understanding and quantifying this critical characteristic.

Theoretical Framework: Factors Governing Solubility

Understanding the forces that control dissolution is paramount. For a salt like this compound, several factors must be considered.

-

"Like Dissolves Like" - The Role of Polarity: The general principle that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents is the starting point.[8] this compound is a salt, making it highly polar. Therefore, it is expected to have high solubility in polar protic solvents like water and alcohols, which can effectively solvate the charged amine groups and chloride ions.[3] Conversely, it will exhibit poor solubility in nonpolar solvents such as hexane or toluene.[8]

-

pH-Dependent Solubility: As a dihydrochloride salt of a diamine, the compound's solubility in aqueous media is highly dependent on pH. The two amine groups are protonated, rendering the molecule charged and water-soluble. As the pH of the solution increases, the amine groups will be deprotonated, leading to the formation of the less soluble free base, 3,4-diaminothiophene. This equilibrium is crucial and means that solubility data must always be reported with the corresponding pH of the saturated solution.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally. Precise temperature control is therefore essential for obtaining reproducible data.[6]

-

Common Ion Effect: The presence of chloride ions from other sources (e.g., in a buffered solution containing NaCl) can decrease the solubility of this compound due to Le Châtelier's principle.

The interplay of these factors necessitates a robust experimental approach to accurately determine solubility under specific conditions.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[6] It is a reliable technique that involves allowing a surplus of the solid compound to equilibrate with the solvent over a defined period, followed by the quantification of the dissolved solute in a saturated solution.[6][8] The protocol described below is adapted from established guidelines, such as the OECD Test Guideline 105.[9][10][11]

-

This compound (of known purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Analytical balance

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

-

Preparation: Add an excess amount of this compound to a series of vials (performing the experiment in triplicate is recommended).[12] The "excess" should be enough solid material to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[6]

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period. An equilibration time of 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[7] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, indicating equilibrium has been achieved.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at the same temperature.[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter to remove any remaining microscopic particles.[8] This step is critical to prevent artificially high results.

-

Dilution & Quantification: Accurately dilute the filtered saturate with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method. Measure the concentration of the diluted sample.

-

pH Measurement: For aqueous solutions, measure the pH of the remaining saturated solution.[6]

-

Calculation: Calculate the original solubility, accounting for the dilution factor. Report the result in units such as mg/mL or mol/L, specifying the temperature and pH.

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly recommended technique for accurately quantifying thiophene-containing compounds.[13][14][15]

-

Principle: The method separates the analyte from any potential impurities or degradants based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The UV detector measures the absorbance at a specific wavelength, which is proportional to the concentration.[13]

-

Method Setup (Example):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[14]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure good peak shape).[14]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to find the λmax (lambda max). Thiophene derivatives typically absorb strongly in the UV range.[13]

-

Calibration: A calibration curve must be generated by injecting standard solutions of this compound of known concentrations.[13][14] The concentration of the unknown sample is then determined by interpolating its peak area against this curve.

-

Data Presentation and Interpretation

While specific quantitative data is not widely published, qualitative information suggests that this compound is soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[3] It is expected to be insoluble in nonpolar organic solvents.[1][16][17] Researchers should use the protocol above to generate their own data, which can be organized as follows for clarity and comparison.

Table 1: Solubility Data for this compound

| Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Molar Solubility (mol/L) | pH of Saturated Solution |

| Deionized Water | 25 | Record Value | Calculate Value | Record Value |

| PBS (pH 7.4) | 25 | Record Value | Calculate Value | Record Value |

| Ethanol | 25 | Record Value | Calculate Value | N/A |

| DMSO | 25 | Record Value | Calculate Value | N/A |

| Other Solvent | Specify | Record Value | Calculate Value | Record Value (if aq.) |

Conclusion and Best Practices

Determining the solubility of this compound is an essential step for its effective use in any application. Due to the lack of extensive public data, a systematic experimental approach is necessary. The shake-flask method detailed in this guide provides a reliable and authoritative framework for generating this crucial information.

Key Best Practices:

-

Purity: Always use a well-characterized compound of the highest possible purity, as impurities can significantly affect solubility.[11]

-

Equilibrium: Ensure sufficient equilibration time is allowed; verifying with multiple time points is crucial for confidence in the data.

-

Temperature Control: Maintain strict temperature control throughout the equilibration and phase separation steps.[6]

-

pH Measurement: Always measure and report the final pH of aqueous saturated solutions, as it is a critical determinant of solubility for this compound.

-

Method Validation: Ensure the chosen analytical method is properly calibrated and validated for accuracy and linearity.

By adhering to these principles and protocols, researchers can build a robust understanding of the solubility of this compound, enabling its successful application in the advancement of science and technology.

References

- ChemBK. (2024). thiophene-3,4-diamine dihydrochloride.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- OECD. (n.d.). Test No. 105: Water Solubility.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Solubility of Things. (n.d.). Thiophene.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Georganics. (n.d.). Thiophene derivatives.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. PubMed Central.

- PubChem. (n.d.). This compound.

- Scientific Laboratory Supplies. (n.d.). Thiophene, analytical standard.

- MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations.

- Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection.

- Molbase. (2010). MSDS of 3,4-diaminothiophene.

- PubChem. (n.d.). 3,4-Diaminotoluene.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 90069-81-1 [m.chemicalbook.com]

- 5. This compound | 90069-81-1 [chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. derpharmachemica.com [derpharmachemica.com]

3,4-Diaminothiophene Dihydrochloride spectral analysis

An In-Depth Technical Guide to the Spectral Analysis of 3,4-Diaminothiophene Dihydrochloride

Introduction

This compound is a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. As a thiophene derivative, its electron-rich sulfur-containing ring, functionalized with two amine groups, makes it a precursor for synthesizing conjugated polymers, electrochromic materials, and pharmacologically active molecules.[1][2][3] Its dihydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in various synthetic protocols.

Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectral analysis techniques used to characterize this compound. We will delve into the practical methodologies and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data but on the causal logic behind experimental choices, ensuring a robust and validated analytical workflow.

Core Physicochemical and Safety Profile

Before commencing any analysis, a thorough understanding of the compound's basic properties and handling requirements is essential. This compound is a grey to brown crystalline powder.[4] It is classified as toxic if swallowed, causes serious eye damage, and may cause an allergic skin reaction.[5][6] Therefore, all handling must be conducted within a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

| Property | Value | Source |

| IUPAC Name | thiophene-3,4-diamine;dihydrochloride | [5] |

| CAS Number | 90069-81-1 | [5] |

| Molecular Formula | C₄H₈Cl₂N₂S | [5] |

| Molecular Weight | 187.09 g/mol | [5] |

| Appearance | Grey to brown crystalline powder | [4] |

| Storage | Keep refrigerated (Store below 4°C/39°F) in a tightly closed container, preferably under an inert atmosphere.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and substitution pattern of the thiophene ring.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical. Due to the salt-like nature of the dihydrochloride, a polar, aprotic deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the ideal choice. It readily dissolves the analyte and its residual proton signal (at ~2.50 ppm) does not interfere with the aromatic signals of the compound.[8] Furthermore, using an aprotic solvent minimizes the rate of proton exchange for the amine groups, although these signals are often broad and may not be reliably observed.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or invert until the solid is completely dissolved. A brief application of heat from a heat gun may be necessary but should be done cautiously.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters are typically sufficient, though a longer relaxation delay may be needed for the quaternary carbons in the ¹³C spectrum.

Data Interpretation

| Spectrum | Expected Chemical Shift (δ) | Multiplicity | Assignment & Rationale |

| ¹H NMR | ~6.95 ppm[9] | Singlet (s) | H-2, H-5: The two protons on the thiophene ring are chemically and magnetically equivalent due to the molecule's C₂ᵥ symmetry. They appear as a single peak. |

| Broad, variable | Singlet (br s) | -NH₃⁺: The six protons of the two ammonium groups are expected to be broad due to quadrupolar relaxation and exchange with trace water. Their chemical shift is highly dependent on concentration and temperature. | |

| ¹³C NMR | ~125-140 ppm | - | C-3, C-4: These carbons are directly attached to the electron-withdrawing ammonium groups, causing them to be significantly deshielded and appear downfield.[10] |

| ~110-120 ppm | - | C-2, C-5: These carbons are adjacent to the sulfur atom and are expected in the typical aromatic region for thiophenes.[10] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR is excellent for confirming the presence of the amine salt, the aromatic ring, and the C-S bond.

Expertise & Rationale: Experimental Choices

As the analyte is a solid powder, the potassium bromide (KBr) pellet method is a robust and common choice. This involves intimately grinding the sample with dry KBr powder and pressing it into a transparent disk. This technique avoids solvent interference and provides a high-quality spectrum of the solid-state structure. It is crucial to use spectrographic grade KBr and ensure it is completely dry to avoid a large, broad O-H absorption from water obscuring the N-H region.

Experimental Protocol: FT-IR Analysis (KBr Pellet)

-

Preparation: Place approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr into an agate mortar.

-

Grinding: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be run first.

Data Interpretation

The presence of characteristic absorption bands confirms the compound's structure.[4][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |

| ~1600 - 1450 | C=C Stretch | Aromatic (Thiophene Ring)[12] |

| ~1550 | N-H Bend | Ammonium (-NH₃⁺) |

| ~800 - 600 | C-S Stretch | Thiophene Ring[12] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like thiophene, it is used to characterize the π-π* transitions.

Expertise & Rationale: Experimental Choices

The analysis is performed on a dilute solution of the compound. A polar protic solvent like ethanol or methanol is suitable. The key is to prepare a solution dilute enough that its maximum absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 arbitrary units). The presence of the two amino groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted thiophene.[13]

Experimental Protocol: UV-Vis Analysis

-

Stock Solution: Prepare a stock solution by dissolving a small, accurately weighed amount of the sample in a volumetric flask using a suitable solvent (e.g., ethanol).

-

Dilution: Prepare a dilute solution from the stock solution, aiming for a concentration in the micromolar (µM) range.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).

-

Acquisition: Fill a second quartz cuvette with the dilute sample solution. Place it in the spectrophotometer and scan the absorbance, typically from 200 to 600 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a compound.

Expertise & Rationale: Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization method for this compound.[14] The compound is already a salt and is highly polar, making it perfectly suited for ESI in the positive ion mode. The analysis will not detect the intact dihydrochloride salt, but rather the protonated free base. The molecular formula of the free base is C₄H₆N₂S, with a monoisotopic mass of approximately 114.03 Da. In positive mode ESI, this will be protonated to [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent suitable for mass spectrometry, such as methanol or a mixture of water and acetonitrile with 0.1% formic acid.

-

Infusion: The solution is typically introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets.

-

Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A full scan is performed to detect the ions present.

Data Interpretation

-

Expected Ion: The primary ion of interest will be the protonated molecule of the free base, [C₄H₆N₂S + H]⁺.

-

Predicted m/z: The calculated monoisotopic mass of this ion is 115.035. The mass spectrometer should detect a prominent peak at or very near this m/z value, confirming the molecular formula of the core structure.

Conclusion

The structural verification of this compound is a multi-faceted process requiring the synergistic use of several analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework and substitution pattern, FT-IR identifies the key functional groups, UV-Vis spectroscopy probes the electronic structure, and Mass Spectrometry provides definitive confirmation of the molecular weight. By following these validated protocols and understanding the rationale behind each step, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate, forming a solid foundation for its successful application in further research and development.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%.

- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - this compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Royal Society of Chemistry. (n.d.). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Publishing.

- ResearchGate. (n.d.). UV-vis absorption spectra of (a) thiophene[7]Rotaxane and (b) polythiophene polyrotaxane.

- ResearchGate. (n.d.). UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th, and thiophene.

- Sone, T., & Abe, Y. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- Chemical supplier. (n.d.). Chemical label this compound.

- MilliporeSigma. (n.d.). SAFETY DATA SHEET.

- Thermo Scientific Chemicals. (n.d.). This compound, 96% 1 g.

- ResearchGate. (n.d.). UV–Vis spectrum of the first band of thiophene, taken from Holland et al.

- MDPI. (2021). Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes.

- MDPI. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives.

- Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives.

- National Institutes of Health. (2024). Structural and Electronic Properties of Novel Azothiophene Dyes: A Multilevel Study Incorporating Explicit Solvation Effects.

- Journal of Pharmaceutical Negative Results. (2025).

- ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry.

- BenchChem. (2025).

- Thermo Fisher Scientific. (2025). This compound, 96% - Product Specification.

- Tokyo Chemical Industry. (n.d.). This compound 90069-81-1.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide.

- J. Org. Chem. (1997). Tables For Organic Structure Analysis. 62, 7512-7515.

- SpectraBase. (n.d.). 2,5-Diaminothiophene-3,4-dicarbonitrile - Optional[MS (GC)] - Spectrum.

- National Institutes of Health. (2012). 2,5-Diaminothiophene-3,4-dicarbonitrile. PMC.

- National Institute of Standards and Technology. (n.d.). Thiophene - IR Spectrum. NIST WebBook.

- MDPI. (2024). Recent Analysis and Applications of Mass Spectra on Biochemistry.

- National Institutes of Health. (n.d.). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC.

- National Institute of Standards and Technology. (n.d.). Thiophene - Mass Spectrum. NIST WebBook.

- ResearchGate. (n.d.). 1H-NMR spectrum (in CDCl3) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde).

- ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). 3-(4-Fluorophenyl)thiophene - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 3. impactfactor.org [impactfactor.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | C4H8Cl2N2S | CID 12707342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemical-label.com [chemical-label.com]

- 7. fishersci.dk [fishersci.dk]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 3,4-Diaminothiophene Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,4-Diaminothiophene dihydrochloride is a pivotal building block in the synthesis of a wide array of functional organic materials and pharmacologically active compounds. Its unique scaffold, featuring a thiophene ring with vicinal amino groups, serves as a precursor for the construction of thieno[3,4-b]pyrazines and other heterocyclic systems. These resulting molecules have shown significant promise in the fields of organic electronics, including organic transistors and thermoelectric applications, as well as in the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathway to this compound, offering a deep dive into the reaction mechanisms, detailed experimental protocols, and the scientific rationale behind the procedural choices.

I. Strategic Overview of Synthesis Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and well-documented method commences with a substituted thiophene precursor, introducing the amino functionalities via the reduction of nitro groups. An alternative conceptual approach involves the construction of the thiophene ring itself with the amino groups already in place or in a masked form, potentially through a variation of the Gewald reaction. This guide will focus on the former, more established route, and provide a theoretical discussion of the latter.

II. Primary Synthesis Route: Reduction of 3,4-Dinitrothiophene Precursors

The cornerstone of the most widely employed synthesis of this compound is the reduction of a 3,4-dinitrothiophene derivative. This pathway is advantageous due to the relatively accessible starting materials and the high-yielding nature of the reduction step. A common precursor for this synthesis is 2,5-dibromo-3,4-dinitrothiophene.

A. Synthesis of the Dinitro Precursor: 2,5-Dibromo-3,4-dinitrothiophene

The synthesis of the dinitro precursor begins with the bromination of thiophene, followed by nitration.

Experimental Protocol: Synthesis of 2,5-Dibromo-3,4-dinitrothiophene

-

Bromination of Thiophene: 2,5-Dibromothiophene is prepared by the selective bromination of thiophene at the 2 and 5 positions using two equivalents of N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) in the absence of light.[4]

-

Nitration of 2,5-Dibromothiophene:

-

In a three-necked flask equipped with a stirrer and a thermometer, a mixture of 5 mL of concentrated sulfuric acid and 5 mL of fuming sulfuric acid is prepared and cooled.

-

To this acidic mixture, 1 mL of 2,5-dibromothiophene is added while maintaining the temperature below 20°C. The mixture is stirred for 30 minutes.

-

Subsequently, 3 mL of concentrated nitric acid is added slowly, ensuring the reaction temperature does not exceed 30°C by using an ice bath. The reaction is stirred for 5 hours.[5]

-

The reaction mixture is then carefully poured onto approximately 300 g of ice with stirring until all the ice has melted.

-

The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is purified by recrystallization from methanol to yield 2,5-dibromo-3,4-dinitrothiophene.[5]

-

B. Reduction of 2,5-Dibromo-3,4-dinitrothiophene to this compound

The key transformation in this pathway is the reduction of the two nitro groups to amino groups. A classic and effective method for this is the use of a metal in an acidic medium, such as tin (Sn) in concentrated hydrochloric acid (HCl).

Reaction Mechanism: The Béchamp Reduction

The reduction of aromatic nitro compounds with tin and hydrochloric acid is a variant of the Béchamp reduction. The overall transformation involves the transfer of six electrons to each nitro group. The proposed mechanism proceeds through a series of intermediates:

-

The nitro group is first reduced to a nitroso group (-NO).

-

The nitroso group is further reduced to a hydroxylamine derivative (-NHOH).

-

Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂).

Tin metal acts as the reducing agent, being oxidized from Sn(0) to Sn(II) and subsequently to Sn(IV). The concentrated hydrochloric acid serves multiple purposes: it activates the tin surface, provides the protons necessary for the reduction, and protonates the resulting amino groups to form the stable dihydrochloride salt, which often precipitates from the reaction mixture.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2,5-dibromo-3,4-dinitrothiophene in 12 N concentrated hydrochloric acid (approximately 6.05 mL per mmol of the starting material), the mixture is cooled to 0°C in an ice bath.[6]

-

While maintaining the temperature at 0°C, tin metal (in an amount of approximately 7.1 equivalents to the dinitrothiophene) is added slowly in portions.[6]

-

The reaction mixture is stirred vigorously for an additional 2 hours at 0°C.

-

The solid that forms, which is the this compound, is collected by filtration.

-

The collected solid is washed with diethyl ether to remove any non-polar impurities.

-

The product is then dried under vacuum. This method has been reported to yield up to 90% of the desired product.[6]

Causality Behind Experimental Choices

-

Choice of Reducing Agent (Sn/HCl): The tin/hydrochloric acid system is a robust and historically significant method for the reduction of aromatic nitro compounds. It is particularly effective for dinitro compounds and is often more chemoselective than catalytic hydrogenation, which might be sensitive to sulfur-containing compounds and could lead to catalyst poisoning. While other metals like iron (Fe) or zinc (Zn) can also be used, tin is often favored for its reliability in this specific transformation.

-